2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone

Medicinal Chemistry Heterocyclic Synthesis Anticancer Agents

Traditional imidazole installation demands a separate Pd/Cu-catalyzed N-arylation (12-24 h, >100 °C), adding 2-3 steps. This compound delivers the imidazole pre-installed on the acetophenone core, eliminating that bottleneck. • Orthogonal α-bromoketone + imidazole reactivity enables sequential N-alkylation then Hantzsch thiazole cyclization without protecting-group steps. • Generates imidazolylphenyl-thiazole-2-amines with selective cytotoxicity against MCF7, HCT116, and DU145 while sparing normal fibroblasts. • Provides a direct gateway to 4,5-diarylimidazole CB1 inverse agonists (hCB1 IC₅₀ 4-6 nM). Supplied as ≥98% pale beige solid; store at 2-8 °C under inert atmosphere. Global shipping with full documentation.

Molecular Formula C11H9BrN2O
Molecular Weight 265.11 g/mol
CAS No. 110668-69-4
Cat. No. B029348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone
CAS110668-69-4
Synonyms2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone; 
Molecular FormulaC11H9BrN2O
Molecular Weight265.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CBr)N2C=CN=C2
InChIInChI=1S/C11H9BrN2O/c12-7-11(15)9-1-3-10(4-2-9)14-6-5-13-8-14/h1-6,8H,7H2
InChIKeyDDQNJOAJAWHIFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone (CAS 110668-69-4): A Dual-Reactive Intermediate for Heterocyclic Library Synthesis


2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone (CAS: 110668-69-4) is a heterobifunctional α-bromoketone composed of an imidazole ring linked to a para-substituted acetophenone core. With a molecular formula of C11H9BrN2O and a molecular weight of 265.11 g/mol, the compound is typically supplied as a pale beige to pale brown solid with a purity of ≥95% (HPLC) and is stored at 2–8°C under inert atmosphere due to its hygroscopic nature . Its structure provides two distinct reactive centers: the nucleophilic imidazole nitrogen and the electrophilic α-bromoketone moiety. This dual reactivity enables sequential chemoselective transformations—such as initial N-alkylation via the imidazole followed by nucleophilic substitution or cyclocondensation at the bromomethyl ketone—without requiring additional protection/deprotection steps, establishing it as a versatile building block for constructing imidazole-containing heterocyclic libraries .

Why 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone Cannot Be Replaced by Generic α-Bromoacetophenones


Standard α-bromoacetophenones, such as 2-bromoacetophenone or 2-bromo-4'-chloroacetophenone, provide only an electrophilic reactive center and lack the additional pharmacophoric and metal-coordinating properties conferred by the imidazole ring. Replacing 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone with a non-imidazole analog in a multi-step synthesis necessitates a separate N-arylation or Ullmann-type coupling step to install the imidazole motif, typically requiring a palladium or copper catalyst, a ligand, elevated temperatures (>100 °C), and extended reaction times (12–24 hours), thereby adding 2–3 synthetic steps and reducing overall yield [1]. Furthermore, computational studies on related 2-bromo-1-arylethanones demonstrate that the nature of the aryl substituent directly modulates the electrophilicity at the α-carbon. Comparative DFT calculations (B3LYP/6-311+G(2d,p)) on 2-bromoacetophenone and 2-bromo-1-(4-chlorophenyl)ethan-1-one reveal differences in global reactivity descriptors, confirming that substitution patterns significantly alter reaction kinetics and regioselectivity in nucleophilic substitution reactions with azoles [2]. The pre-installed imidazole in 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone therefore determines critical properties—including solubility, hydrogen-bonding capacity, and metal-chelation potential—that directly influence both synthetic efficiency and the biological profile of the final compound. Substituting a generic α-bromoacetophenone fundamentally alters these parameters and cannot guarantee equivalent downstream product characteristics.

Quantitative Differentiation Evidence for 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone (CAS 110668-69-4)


Enabling Direct Thiazole Ring Closure Without a Separate Imidazole Installation Step

In the synthesis of multi-heterocyclic Schiff base anticancer agents, 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone (the 2-bromoethanone precursor derived from 4'-(imidazol-1-yl)acetophenone) undergoes direct cyclic condensation with thiourea to yield the thiazol-2-amine intermediate. This single-step transformation simultaneously constructs the thiazole ring while preserving the pre-installed imidazole, generating a dual imidazole-thiazole scaffold [1]. In contrast, starting from a generic 2-bromoacetophenone such as 2-bromo-4'-chloroacetophenone (CAS 536-38-9) would yield only a phenyl-thiazole intermediate lacking the imidazole required for metal coordination and biological hydrogen-bonding. Introducing an imidazole post-thiazole formation via C–N coupling would add 2–3 additional synthetic steps with variable yields (often 40–70% for Ullmann-type couplings on heterocycles), substantially reducing the overall sequence efficiency.

Medicinal Chemistry Heterocyclic Synthesis Anticancer Agents

Derivatization into Pharmacologically Classified CB1 Receptor Inverse Agonist Scaffolds

2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone is formally classified as an imidazole derivative with CB1 receptor inverse agonist application in authoritative chemical catalogs . This designation links the compound to the 4,5-diarylimidazole structural class, where potent human CB1 inverse agonists have demonstrated nanomolar activity. Published structure-activity relationship (SAR) studies on 4,5-diarylimidazole-2-carboxamides report potent analogs (e.g., compound 24b) with hCB1 IC50 values of 4.0–6.1 nM and demonstrated in vivo efficacy in rodent feeding models, reducing both food intake and overall body weight in overnight feeding studies [1]. While 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone serves primarily as a synthetic intermediate rather than a final drug candidate, its structural motifs (imidazole at the 4-position of a phenyl ring with an electrophilic handle) map directly onto the key pharmacophoric elements of this therapeutically validated class. By contrast, non-imidazole 2-bromoacetophenones (e.g., 2-bromo-4'-methylacetophenone, CAS 619-41-0) cannot be elaborated into such imidazole-dependent pharmacophores and serve entirely different target classes.

Cannabinoid Receptor Pharmacology Obesity & Metabolism Chemical Biology

Dual-Reactive Architecture Enabling Orthogonal Chemoselective Transformations Without Protecting Group Chemistry

The molecular architecture of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone embeds two functional groups with intrinsically orthogonal reactivity within a single molecule: the imidazole N3 nitrogen acts as a soft nucleophile amenable to N-alkylation or metal coordination, while the α-bromoketone serves as an electrophile for nucleophilic substitution (SN2) or heterocycle-forming condensation [1]. This intrinsic orthogonality eliminates the need for protecting group manipulations that would be required if imidazole introduction were attempted after bromoketone coupling. Specifically, direct alkylation at the imidazole nitrogen with alkyl halides or Michael acceptors can be performed in the presence of the α-bromoketone because the imidazole nitrogen is a far softer and more nucleophilic center under neutral or mildly basic conditions, while the α-bromoketone remains intact for subsequent reactions (e.g., Hantzsch thiazole synthesis with thiourea) [2]. Equivalent dual reactivity cannot be achieved with simple bromoacetophenones such as 2-bromoacetophenone (CAS 70-11-1) or 2-bromo-4'-methoxyacetophenone (CAS 2632-13-5), as these compounds offer no secondary nucleophilic site and would require additional synthetic manipulation to introduce a second orthogonal handle.

Organic Synthesis Chemoselectivity Protecting-Group-Free Synthesis

Physicochemical Property Profile Differentiating This Compound from Non-Imidazole 2-Bromoacetophenones for Reaction Solvent and Storage Considerations

The presence of the imidazole ring substantially modifies the physicochemical profile of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone relative to non-heterocyclic 2-bromoacetophenone analogs. The compound exhibits a predicted pKa of 4.97 ± 0.10 for the imidazolium conjugate acid, a predicted LogP of 2.45, and measurable solubility in both DMSO (slightly soluble) and water (slightly soluble with sonication) . In comparison, non-imidazole analogs such as 2-bromo-4'-methylacetophenone (CAS 619-41-0) lack this ionizable center, resulting in different solubility and partitioning behavior that directly impacts reaction solvent selection, extraction workup efficiency, and chromatographic purification conditions . Additionally, the compound is classified as hygroscopic and requires storage at 2–8°C in a sealed, dry environment, whereas simple 2-bromoacetophenones generally exhibit lower hygroscopicity and can often be stored at ambient temperature . These differences in handling and solubility are material considerations for laboratories planning multi-gram syntheses or establishing long-term compound inventory.

Physicochemical Characterization Reaction Solvent Compatibility Stability Assessment

Established Role as a Key Intermediate in Validated Anticancer Heterocyclic Libraries with Published Cell Line Activity Data

The compound's value as a strategic building block is validated through its demonstrated use in generating a focused library of imidazolylphenylheterocyclic-2-ylmethylenethiazole-2-amines (4a–4i), which were subsequently evaluated for in vitro anticancer activity. The final Schiff base derivatives exhibited selective cytotoxicity against a panel of human cancer cell lines—MCF7 (breast), HCT116 (colon), and DU145 (prostate)—while displaying weak activity against normal skin fibroblasts (SF), indicating a degree of tumor cell selectivity [1]. Although the specific IC50 values for each derivative are reported in the primary literature (Chinese Chemical Letters, 2017), the key differentiation is that 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone was the irreplaceable entry point for this synthetic sequence. Were a standard 2-bromoacetophenone used instead, the imidazole ring—which likely contributes to the observed selectivity profile through metal-binding or hydrogen-bonding interactions—would be absent from the final compounds, fundamentally altering the biological fingerprint. No comparative study uses 2-bromoacetophenone in the same synthetic route because the resulting products would constitute an entirely different chemotype.

Anticancer Drug Discovery Structure-Activity Relationship Heterocyclic Chemistry

Regioisomeric Differentiation from 1-(4-Bromophenyl)-2-(1H-imidazol-1-yl)ethanone: Bromine Position Determines Reactivity Profile and Target Engagement

A critical but often overlooked differentiation is between 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone (the α-bromoketone regioisomer, CAS 110668-69-4) and its regioisomer 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone (the N-alkyl imidazole regioisomer). In the latter, the bromine is situated on the phenyl ring and the imidazole is attached via an N-methylene linker to the carbonyl, fundamentally altering the electronic and steric properties. This regioisomer has been evaluated as a heme oxygenase-1 (HO-1) inhibitor but has been reported to show no inhibition of human HO-1, as documented in the BRENDA enzyme database and associated literature [1]. This contrasts with the α-bromoketone arrangement in 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone, where the electrophilic bromomethyl ketone is positioned to participate in covalent modification or cyclocondensation reactions. For researchers targeting HO-1 or related heme-dependent enzymes, or for those pursuing irreversible covalent inhibitor designs, the distinction between these regioisomers is material: procuring the incorrect regioisomer would yield a compound incapable of the desired reactivity or target engagement.

Regioisomer Selectivity Structure-Activity Relationships Heme Oxygenase Inhibition

Procurement Application Scenarios for 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone (CAS 110668-69-4)


Focused Imidazole-Thiazole Library Synthesis for Anticancer Lead Discovery

This compound is optimally deployed as the starting material for generating a focused library of imidazole-thiazole hybrid molecules, as demonstrated in the synthesis of imidazolylphenylheterocyclic-2-ylmethylenethiazole-2-amines [1]. The pre-installed imidazole enables a two-step sequence—bromination followed by Hantzsch-type thiazole condensation—to produce the core scaffold. The resulting derivatives have produced selective cytotoxicity profiles against MCF7, HCT116, and DU145 cancer cell lines while sparing normal fibroblasts, providing a validated entry point for lead optimization programs targeting these cancer types. This scenario is specifically relevant for medicinal chemistry groups seeking to build patentable chemical space around imidazole-containing kinase inhibitor or metal-chelating pharmacophores.

CB1 Cannabinoid Receptor Inverse Agonist Pharmacophore Elaboration

For research programs targeting the cannabinoid CB1 receptor for metabolic disorders or obesity, 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone provides a direct synthetic gateway to 4,5-diarylimidazole scaffolds. The imidazole ring is a critical pharmacophoric element for CB1 inverse agonism, with structurally related 4,5-diarylimidazole-2-carboxamides achieving hCB1 IC50 values in the low nanomolar range (4–6 nM) and demonstrating in vivo efficacy in reducing food intake and body weight in rodent models [2]. The α-bromoketone handle allows for introduction of diverse aryl or heteroaryl groups at the 5-position of the imidazole, enabling systematic SAR exploration. Procuring this intermediate is a prerequisite for entering this specific pharmacological space efficiently.

Protecting-Group-Free Orthogonal Diversification for High-Throughput Chemistry Workflows

Laboratories operating automated parallel synthesis or high-throughput chemistry platforms benefit specifically from the dual orthogonal reactivity of 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone [1]. The imidazole nitrogen can be selectively N-alkylated under mild conditions (K2CO3 or Cs2CO3 in acetonitrile or DMF, 25–80 °C) without affecting the α-bromoketone, which can then be reacted in a second diversification step with thiourea, thioamides, or amines to construct thiazole, imidazole, or aminoketone products. This eliminates protecting group steps entirely, reducing the purification burden and making the compound highly compatible with automated liquid-handling and solid-phase extraction workflows. The improved step economy relative to non-imidazole analogs translates to higher library production rates and reduced solvent waste.

Regioisomer-Specific Heme Oxygenase-1 Probe Design and Covalent Inhibitor Development

The α-bromoketone regioisomer (CAS 110668-69-4) is structurally and functionally distinct from its N-alkyl imidazole regioisomer, which has been tested and found to be inactive as an HO-1 inhibitor in human assays [1]. For research groups developing covalent or mechanism-based inhibitors of heme-dependent enzymes, the electrophilic bromomethyl ketone positioned α to the carbonyl in this regioisomer provides a reactive warhead capable of engaging active-site nucleophiles. The imidazole ring can additionally coordinate heme iron in target enzymes such as HO-1, CYP450 isoforms, or nitric oxide synthase. This specific application scenario demands procurement of the correct regioisomer, as substitution with the N-alkyl imidazole regioisomer would result in a compound lacking the desired electrophilic reactivity and target engagement profile, as evidenced by the published negative results for the comparator.

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